molecular formula C18H12Cl2F3N3OS B2749655 N-(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321533-82-8

N-(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2749655
CAS No.: 321533-82-8
M. Wt: 446.27
InChI Key: KUSRACUCXADIEK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H12Cl2F3N3OS and its molecular weight is 446.27. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibitors

Research on pyrazole-3,4-dicarboxamide derivatives, including compounds bearing sulfonamide moieties, has revealed potential as carbonic anhydrase inhibitors. These compounds, synthesized from related chemical structures, were found to inhibit human carbonic anhydrase isoenzymes, suggesting a pathway for therapeutic application against conditions modulated by carbonic anhydrase activity (Samet Mert et al., 2015).

Antiobesity Activity

Diaryl dihydropyrazole-3-carboxamides have demonstrated significant in vivo antiobesity activity, related to CB1 receptor antagonism. This research provides a foundation for developing novel therapeutic agents targeting obesity, utilizing the structural framework of pyrazole carboxamides (Brijesh Kumar Srivastava et al., 2007).

Molecular Interaction with CB1 Cannabinoid Receptor

The molecular interaction of compounds similar to N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been studied. This research elucidates the antagonist activity of such compounds on the CB1 receptor, highlighting their potential in modulating cannabinoid receptor-mediated pathways (J. Shim et al., 2002).

Antimicrobial Activity

The synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology has shown potential antimicrobial activity. These findings suggest that pyrazole and isoxazole derivatives can be effective in developing new antimicrobial agents (D. Sowmya et al., 2018).

Herbicidal Activity

Diarylpyrazole derivatives have been synthesized and investigated for their herbicidal activities. Certain compounds in this series displayed pre-emergent herbicidal activities against a variety of weeds, indicating the potential of pyrazole derivatives in agricultural applications (N. Kudo et al., 1999).

Properties

IUPAC Name

N-(4-chlorophenyl)-5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N3OS/c1-26-17(28-13-8-4-11(20)5-9-13)14(15(25-26)18(21,22)23)16(27)24-12-6-2-10(19)3-7-12/h2-9H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSRACUCXADIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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